molecular formula C20H12I2O2 B3177922 (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 287111-93-7

(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B3177922
CAS No.: 287111-93-7
M. Wt: 538.1 g/mol
InChI Key: AGYZAQQARDBULW-UHFFFAOYSA-N
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Description

Significance of Axially Chiral Ligands in Stereoselective Transformations

The creation of molecules as single enantiomers is a critical requirement in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where different enantiomers can have vastly different biological effects. cam.ac.uk Asymmetric catalysis using chiral ligands is one of the most efficient methods to achieve this goal. nih.gov Axially chiral ligands, like BINOL, are particularly effective because their well-defined and rigid chiral environment can precisely control the spatial orientation of reactants as they approach a catalyst's active site. nih.govnih.gov

This control is exerted through a combination of steric and electronic interactions between the ligand and the substrates. mdpi.com The chiral ligand essentially creates a "chiral pocket" that preferentially accommodates a transition state leading to one enantiomer over the other, resulting in high levels of enantioselectivity. nih.gov The success of ligands like BINOL has spurred the development of a wide range of derivatives designed to optimize performance in specific transformations. nih.gov

Overview of Halogenated BINOL Derivatives as Versatile Chiral Scaffolds

Modifying the core BINOL structure is a common strategy to fine-tune its catalytic properties. rsc.org Direct substitution at the aromatic rings, particularly at the 3 and 3' positions adjacent to the hydroxyl groups, has proven to be an exceptionally powerful method for enhancing catalyst activity and selectivity. rsc.orgresearchgate.net Introducing bulky substituents at these positions can dramatically alter the steric and electronic environment of the catalyst's active center. cam.ac.uknih.gov

Halogen atoms, being sterically demanding and electronically influential, are ideal candidates for such modifications. Studies have shown that large groups at the 3,3' positions are crucial for efficient stereoinduction. cam.ac.uknih.gov For instance, the 3,3'-dibromo derivative of BINOL has been successfully employed as a ligand in several important asymmetric reactions. In a notable application, a zinc complex of 3,3'-Br2-BINOL was found to be a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction, yielding products with up to 98% enantiomeric excess (ee). nih.gov Similarly, (R)-3,3'-dibromo-BINOL, in the presence of tin(IV) chloride, effectively catalyzes the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction, providing a route to synthetic tryptophan derivatives with high enantioselectivity. acs.org These examples underscore the versatility of 3,3'-dihalo-BINOL derivatives as powerful scaffolds in asymmetric catalysis.

Table 1: Performance of 3,3'-Dibromo-BINOL in Asymmetric Reactions This table presents data for the closely related dibromo- analog to illustrate the effectiveness of the 3,3'-dihalogenated BINOL scaffold.

ReactionCatalyst SystemProduct TypeAchieved Enantiomeric Excess (ee)Reference
Hetero-Diels-Alder(R)-3,3'-Br2-BINOL-Zn Complex2,3-dihydro-4H-pyran-4-onesUp to 98% nih.gov
Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation(R)-3,3'-dibromo-BINOL·SnCl4Synthetic Tryptophan DerivativesHigh acs.org

Research Landscape of (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol in Advanced Synthetic Methodologies

The specific compound this compound represents a logical extension of the principle of 3,3'-halogenation. The iodine atoms are larger and more polarizable than bromine, suggesting that this derivative could offer unique steric and electronic properties, potentially leading to even higher levels of stereocontrol in certain reactions.

This compound is recognized as a valuable chiral building block in synthetic chemistry. Its fundamental properties are well-established, providing a reliable starting point for the development of new catalysts and ligands.

Table 2: Chemical Properties of this compound

PropertyValueReference
CAS Number287111-93-7 bldpharm.comachemblock.com
Molecular FormulaC20H12I2O2 achemblock.com
Molecular Weight538.12 g/mol achemblock.com

While the utility of related 3,3'-disubstituted BINOLs is well-documented, the specific application of (R)-3,3'-diiodo-BINOL as a catalyst or ligand in advanced synthetic methodologies is an emerging area of research. Its structural features suggest significant potential for creating highly selective catalysts, particularly for transformations that benefit from a sterically demanding chiral environment. Future research will likely focus on harnessing these properties to develop novel and highly efficient asymmetric syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZAQQARDBULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 3,3 Diiodo 1,1 Binaphthalene 2,2 Diol

Strategic Approaches to 3,3'-Diiodo Functionalization

The introduction of iodo groups at the 3,3'-positions of the BINOL framework is typically accomplished through methods that leverage directing groups or pre-functionalized precursors, as direct electrophilic substitution at these positions can be challenging.

Direct electrophilic substitution is a fundamental strategy for modifying the aromatic rings of BINOL. nih.govacs.org However, the regioselectivity is heavily influenced by the electronic properties of the binaphthyl system and the reaction conditions. nih.gov The hydroxyl groups at the 2,2'-positions are powerful ortho-, para-directing groups, which means that electrophilic attack often favors the 3, 5, and 6 positions. For many electrophiles, substitution occurs preferentially at the 6,6'-positions. nih.gov

Achieving selective direct iodination at the 3,3'-positions of unsubstituted BINOL is difficult due to competing reactions at other sites. However, modifying the substitution pattern of the BINOL core can alter this selectivity. For instance, the presence of bulky groups at the 6,6'-positions can sterically hinder electrophilic attack at those sites, thereby favoring substitution at the 3,3'-positions. nih.gov While protocols for direct bromination of substituted BINOLs at the 3,3' positions have been reported, specific, high-yielding direct iodination methods remain less common in the literature, pushing researchers towards more controlled, directed strategies. nih.gov

Directed ortho-lithiation is the most prevalent and reliable method for the synthesis of 3,3'-disubstituted BINOL derivatives, including the diiodo variant. nih.govacs.orgnih.gov This strategy utilizes the oxygen atoms of protected hydroxyl groups to direct a strong base to deprotonate the adjacent C-H bonds at the 3 and 3' positions. The resulting dianion is then quenched with an electrophilic iodine source.

The general synthetic sequence involves three key steps:

Protection of Hydroxyl Groups: The acidic protons of the BINOL hydroxyl groups must be protected to prevent them from reacting with the organolithium base. Common protecting groups include methyl (Me) or methoxymethyl (MOM) ethers.

Directed Ortho-Lithiation: The protected BINOL is treated with an excess of a strong organolithium base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The reaction is conducted in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at temperatures ranging from ambient to reflux. reddit.com

Iodination: The resulting 3,3'-dilithio-BINOL intermediate is cooled to low temperatures (e.g., -78 °C) and treated with an electrophilic iodine source, most commonly molecular iodine (I₂), to afford the 3,3'-diiodo product. reddit.com Subsequent deprotection of the hydroxyl groups yields the final compound.

A common challenge with this method is achieving complete dilithiation, as incomplete reaction can lead to a mixture of starting material, mono-iodinated, and the desired di-iodinated product, complicating purification. reddit.com

Protecting GroupLithiation ReagentSolvent/AdditiveIodine SourceKey ConditionsOutcome
Methyl (Me)n-BuLiEt₂O/TMEDAI₂Lithiation at room temp for 24h, then iodination at -78°C to room temp.Reported to yield mixtures of un-, mono-, and di-substituted products. reddit.com
Generic Alkyl/Silyln-BuLiAprotic Solvents (e.g., THF, Et₂O)I₂General strategy for preparing 3- and 3,3'-substituted BINOLs. nih.govnih.govWidely used and effective, though optimization may be needed. nih.gov

Alternative strategies to ortho-lithiation involve the transformation of other functionalities at the 3,3'-positions, such as bromo or boronic acid groups.

A lithium-halogen exchange reaction provides an alternative route to the 3,3'-dilithio-BINOL intermediate. This method starts with (R)-3,3'-dibromo-BINOL, which can be synthesized via the ortho-lithiation of protected BINOL followed by bromination. The dibromo precursor is then treated with a strong organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The C-Br bond undergoes exchange with the C-Li bond, rapidly forming the dilithiated species. This intermediate is then quenched with iodine as described previously. Lithium-halogen exchange is often very fast, even at low temperatures, and can sometimes offer advantages over C-H activation in terms of reaction rate and cleanliness. harvard.eduresearchgate.net

A multi-step sequence involving boronic acid intermediates offers another pathway. This approach begins with the synthesis of (R)-3,3'-bis(boronic acid) or its pinacol (B44631) ester derivative from protected BINOL, typically via the established ortho-lithiation protocol followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate B(OiPr)₃. reddit.com

Once the boronic acid derivative is formed, the C-B bond can be converted to a C-I bond. This transformation, known as ipso-iodination, can be achieved using various reagents. A common method involves treating the boronic acid or ester with a palladium catalyst in the presence of an iodine source. Alternatively, metal-free conditions using an oxidant such as chloramine-T with sodium iodide, or simply molecular iodine with a suitable base, can effect the conversion. This route allows for the isolation of a stable boronic acid intermediate, which can be purified before the final iodination step. nih.govorganic-chemistry.org

Coordination Chemistry of R 3,3 Diiodo 1,1 Binaphthalene 2,2 Diol

Ligand Design Principles: Electronic and Steric Influence of 3,3'-Diiodo Substituents

The introduction of iodine atoms at the 3 and 3' positions of the BINOL framework is a strategic design element that leverages both electronic and steric factors to fine-tune the properties of the resulting metal complexes.

The iodine atoms act as electron-withdrawing groups, which can influence the acidity of the hydroxyl protons and the electron density on the naphthyl rings. This electronic perturbation can affect the ligand's interaction with metal centers and the reactivity of the resulting catalyst. For instance, in certain oxidation reactions, BINOLs with electron-withdrawing groups like diiodo substituents have shown different reactivity compared to those with electron-donating groups. nih.gov The electron-withdrawing nature of iodine can enhance the Lewis acidity of the metal center in a complex, which can be beneficial for certain catalytic transformations. This effect is attributed to the ability of electron-withdrawing groups to delocalize electron density through resonance, making the iodine atom a better halogen bond donor. tamuc.edu

The presence of electron-withdrawing groups on the aromatic ring of similar chiral ligands has been observed to lead to a slight increase in enantioselectivity in certain reactions, although this effect is not always consistent across different types of reactions. nih.gov The electronic properties of the BINOL ligand can have a discernible influence on reaction times and yields in catalytic processes. nih.gov

The considerable steric bulk of the iodine atoms plays a crucial role in defining the coordination geometry around the metal center. This steric hindrance can restrict the conformational flexibility of the ligand-metal complex, thereby creating a well-defined chiral pocket. The steric encumbrance imposed by bulky substituents is a known strategy to enhance enantioselectivity in asymmetric catalysis. nih.gov The large size of the iodine atoms can influence the bond angles and distances within the metal complex, leading to a more rigid and predictable catalyst structure. This rigidity is often key to achieving high levels of stereocontrol in catalytic reactions. The interplay between steric and electronic effects is critical, as subtle modifications to the ligand structure can significantly impact the stereoselectivity of a catalytic process. mdpi.comacs.org The steric hindrance can also limit the number of ligands that can coordinate to a metal center, which can be advantageous in controlling the catalytic cycle. nih.gov

Formation and Structural Elucidation of Metal-BINOLate Complexes

The formation of metal complexes with (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol typically involves the deprotonation of the hydroxyl groups to form a dianionic BINOLate ligand that coordinates to a metal center.

Chiral metal complexes derived from BINOL and its derivatives are powerful tools in asymmetric synthesis. nih.govsigmaaldrich.com The generation of these complexes often involves the reaction of the diiodo-BINOL ligand with a suitable metal precursor, such as a metal halide or alkoxide. The resulting complexes can feature a variety of coordination geometries, including tetrahedral, square planar, or octahedral, depending on the metal and other coordinating ligands. nih.gov The chiral information from the BINOL ligand is transferred to the metal center, creating a chiral environment that can induce stereoselectivity in a wide range of chemical transformations. rsc.org The design of these catalysts often aims to create a well-defined chiral pocket around the active site, which is influenced by the steric and electronic properties of the diiodo substituents. nih.gov

Examples of Metal Complexes with BINOL Derivatives in Asymmetric Catalysis
MetalLigand TypeApplicationEnantioselectivity
AluminumBINOLAsymmetric HydroborationHigh
Gold(III)C,O-chelated BINOLAsymmetric CarboalkoxylationUp to 99% ee
RhodiumTripodal TetradentateDiels-Alder Reaction>99/1 er

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structures and electronic properties of these complexes. umn.edunih.gov DFT calculations can predict the preferred coordination geometries, bond lengths, and bond angles, providing insights that complement experimental data. mdpi.com These computational studies can also help to rationalize the observed stereoselectivity in catalytic reactions by modeling the transition states of the key steps. nih.gov The combination of spectroscopic and computational analysis provides a detailed picture of the metal-ligand binding modes and the factors that govern the catalytic activity and selectivity of these complexes. researchgate.net

Comparative Analysis with Other Halogenated BINOL Ligands in Coordination Environments

The coordination chemistry of 3,3'-diiodo-BINOL can be compared with that of other halogenated BINOLs, such as those substituted with fluorine, chlorine, or bromine at the same positions. The nature of the halogen atom significantly influences both the electronic and steric properties of the ligand.

Comparison of Halogen Properties
HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Polarizability (ų)
Fluorine (F)3.981.470.56
Chlorine (Cl)3.161.752.18
Bromine (Br)2.961.853.05
Iodine (I)2.661.984.7

In terms of electronic effects, the electronegativity decreases down the group from fluorine to iodine. Consequently, the electron-withdrawing strength of the 3,3'-substituents follows the trend F > Cl > Br > I. This variation can impact the Lewis acidity of the coordinated metal center and, in turn, the catalytic activity.

From a steric perspective, the size of the halogen atom increases down the group. Iodine is the largest and most polarizable of the common halogens, providing the greatest steric bulk. tamuc.edu This can lead to more pronounced steric effects in the coordination sphere of 3,3'-diiodo-BINOL complexes compared to their lighter halogen analogues. The increased polarizability of iodine also allows for stronger halogen bonding interactions, which can be a significant factor in the solid-state packing and solution-phase behavior of these complexes. tamuc.eduresearchgate.net The choice of halogen substituent therefore allows for a fine-tuning of the ligand's properties to optimize the performance of the resulting metal catalyst for a specific application.

Electronic and Steric Distinctions of Iodine vs. Bromine Substituents

The substitution of iodine for bromine at the 3,3'-positions of the BINOL framework introduces significant electronic and steric differences that directly influence the ligand's coordination properties. These differences arise from the fundamental properties of the halogen atoms themselves.

Another critical electronic property is polarizability, which increases down the halogen group. Iodine, being larger and having more diffuse electron clouds, is significantly more polarizable than bromine. This higher polarizability can lead to stronger London dispersion forces and influence the non-covalent interactions within a metal complex, potentially affecting the stability and conformation of the coordination sphere.

Interactive Table of Electronic Properties of Iodine and Bromine
PropertyIodine (I)Bromine (Br)
Pauling Electronegativity2.662.96
Hammett Constant (σp)+0.276+0.232
Polarizability (ų)5.353.05

Steric Effects: The most apparent distinction between iodine and bromine is their size. The van der Waals radius of iodine (1.98 Å) is considerably larger than that of bromine (1.85 Å). In the confined space of a metal's coordination sphere, this difference in size can have profound consequences. The larger iodine substituents at the 3,3'-positions of the BINOL ligand will exert greater steric hindrance around the metal center. This can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates in catalytic applications. For instance, in a zinc-catalyzed enantioselective hetero-Diels-Alder reaction, the use of 3,3'-dibromo-BINOL was found to be highly effective, highlighting the impact of steric and electronic modifications at these positions.

Interactive Table of Steric Properties of Iodine and Bromine
PropertyIodine (I)Bromine (Br)
Van der Waals Radius (Å)1.981.85
Covalent Radius (pm)133114

Applications in Asymmetric Catalysis

Catalytic Modalities Employing (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

The versatility of this compound is demonstrated by its application in both metal-free and metal-catalyzed asymmetric reactions. Its ability to act as a chiral Brønsted acid and to form well-defined complexes with various metals has led to the development of highly efficient catalytic systems.

In the realm of organocatalysis, this compound can function as a chiral Brønsted acid. The acidity of the hydroxyl groups is enhanced by the electron-withdrawing nature of the iodine substituents. This increased acidity allows for the effective activation of substrates through hydrogen bonding, creating a well-defined chiral environment for asymmetric transformations.

Research has shown that in certain reactions, such as the conjugate addition of boronic acids, the presence of electron-withdrawing groups at the 3 and 3' positions of the BINOL scaffold has a positive effect on the catalytic activity and enantioselectivity. In a comparative study of various 3,3'-disubstituted BINOLs, the derivative bearing iodo substituents was found to be the most effective catalyst. This highlights the beneficial role of the diiodo substitution in enhancing the performance of BINOL-based organocatalysts.

While specific data tables for a wide range of reactions catalyzed solely by this compound as a Brønsted acid are not extensively documented in readily available literature, the general trend observed with 3,3'-disubstituted BINOLs points towards the superiority of derivatives with electron-withdrawing groups.

The diol functionality of this compound allows for its facile coordination to a variety of metal centers, forming chiral Lewis acid catalysts. The steric bulk and electronic properties imparted by the iodine atoms play a crucial role in defining the geometry and reactivity of these metal complexes, leading to high levels of stereocontrol in a range of asymmetric reactions.

The in situ generated zinc complexes of BINOL derivatives are effective catalysts for enantioselective hetero-Diels-Alder reactions. While specific studies focusing exclusively on the this compound-zinc complex are not prominently reported, extensive research has been conducted on the closely related (R)-3,3'-dibromo-[1,1'-binaphthalene]-2,2'-diol-zinc catalyst. organic-chemistry.orgresearchgate.netnih.gov These studies have demonstrated that the steric and electronic modifications on the diol ligand are of significant importance. The dibromo-BINOL-Zn complex has been shown to be a highly efficient catalyst for the reaction of Danishefsky's diene with aldehydes, affording 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities. organic-chemistry.org Given the similar electronic and steric properties of bromine and iodine, it is plausible that the diiodo-BINOL-zinc complex would exhibit comparable or even enhanced catalytic performance in such transformations.

Copper complexes bearing chiral ligands are widely used in asymmetric catalysis. While specific applications of this compound as a ligand in copper-catalyzed asymmetric transformations are not extensively detailed in the available literature, the general utility of BINOL derivatives in this context is well-established. For instance, copper-catalyzed dynamic kinetic asymmetric C-O cross-coupling reactions have been developed using chiral bisoxazoline (BOX) ligands to access chiral aryl oxime ethers and diaryl ethers with high yields and enantioselectivities. nih.gov The development of copper catalysts with modified BINOL ligands, including those with substituents at the 3 and 3' positions, remains an active area of research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The use of chiral ligands allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. While there is a vast body of literature on palladium-catalyzed asymmetric reactions, specific examples employing this compound as the chiral ligand are not frequently reported. However, related 3,3'-disubstituted BINOL derivatives, such as (S)-3,3'-F₂-BINOL and (S)-3,3'-CN₂-BINOL, have been successfully used as ligands in palladium(II)-catalyzed cascade enantioselective β-methylene C(sp³)-H olefination and annulation reactions. mdpi.com This suggests the potential of 3,3'-disubstituted BINOLs, including the diiodo derivative, in directing stereoselective palladium-catalyzed processes.

Titanium-Based Catalysts: Titanium complexes of BINOL and its derivatives are powerful chiral Lewis acids for a variety of asymmetric transformations. The activation of (R)-BINOL-Ti catalysts has been studied, demonstrating their utility in asymmetric synthesis. researchgate.net The mechanism of asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species has also been a subject of investigation. acs.org Furthermore, the effect of substituents on the BINOL backbone has been explored in bis-titanium chiral Lewis acid catalyzed 1,3-dipolar cycloaddition of nitrones. rsc.org Although specific data for the 3,3'-diiodo derivative is sparse, the general principles derived from these studies on substituted BINOLs are applicable.

Aluminum-Based Catalysts: Aluminum complexes with chiral BINOL ligands have been employed in highly selective asymmetric ring-closing ene reactions to produce optically active cyclized alcohols from unsaturated aldehydes with good diastereo- and enantioselectivities. nih.gov Studies on BINOL-Al catalyzed asymmetric cyclizations have shown that substituents at the 3-position of the BINOL ligand can fundamentally affect the catalytic sites of the aluminum metal complexes, thereby influencing the selectivity of the reactions. rsc.org For example, a computational and experimental study on a BINOL-aluminum-catalyzed asymmetric hydroboration of heteroaryl ketones proposed an octahedral chiral-at-aluminum catalysis mechanism, where the BINOL-induced diastereoselective assembly leads to the catalytically active species. nih.gov

Transition Metal-Catalyzed Asymmetric Synthesis

Enantioselective Transformations Catalyzed by this compound or Its Derivatives

The axially chiral scaffold of this compound (also known as (R)-3,3'-I2-BINOL) and its derivatives has proven to be a powerful tool in the field of asymmetric catalysis. The presence of iodine atoms at the 3 and 3' positions of the binaphthyl backbone significantly influences the steric and electronic properties of the catalyst, enabling high levels of stereocontrol in a variety of enantioselective transformations. These transformations are crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals, agrochemicals, and materials science. This section will delve into specific applications of this catalyst system in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Conjugate Alkynylboration of Enones

While the broader class of 3,3'-disubstituted BINOLs has been effective in catalyzing the conjugate addition of boronic acids to enones, specific data on the (R)-3,3'-diiodo-BINOL catalyzed conjugate alkynylboration of enones is not extensively detailed in the readily available literature. However, the closely related enantioselective conjugate addition of various organic boronic acids to α,β-unsaturated 2-acyl imidazoles has been successfully achieved using (R)-3,3'-I2-BINOL as the catalyst. This system demonstrates high efficiency and tolerance for both alkenylboronic and heteroarylboronic acids, affording the corresponding Michael addition products in moderate to excellent yields and with high enantioselectivities, reaching up to 97% ee. researchgate.net A gram-scale reaction also proceeded with high yield and no loss of enantioselectivity, highlighting the practical utility of this catalytic system. researchgate.net

Theoretical studies on the conjugate addition of alkynylboronates to enones catalyzed by binaphthols suggest that the high reactivity stems from electronic effects. researchgate.net The acidic boron atom of the binaphthol-modified boronate binds tightly to the enone carbonyl, which lowers the activation energy of the alkynylboration step. researchgate.net The stereochemical outcome is believed to be governed by steric clashes between the ligands on the boron atom and the enone, which dictates the facial selectivity of the addition. researchgate.net

Enantioselective α-Trifluoromethylallylboronic Acid Homologation

The synthesis of chiral α-trifluoromethyl (CF3) substituted allylboronic acids is a significant achievement in organofluorine chemistry, and (R)-3,3'-diiodo-BINOL has been identified as an effective catalyst for this transformation. This reaction proceeds via an asymmetric homologation of alkenylboronic acids using CF3-diazomethane. The presence of the chiral BINOL catalyst is crucial for inducing high levels of enantioselectivity. nih.gov

A detailed mechanistic study using density functional theory (DFT) has shed light on the catalytic cycle and the origins of stereoselectivity. nih.gov The reaction is proposed to proceed through a chiral BINOL ester of the alkenylboronic acid. An ethanol (B145695) additive plays a key role in preventing undesirable side reactions. The chiral alkenylboronate then reacts with the diazomethane (B1218177) derivative to form a boron ate complex, which undergoes a 1,2-migratory insertion. The enantioselectivity is primarily attributed to the steric repulsion between the bulky CF3 group of the diazomethane reagent and the γ-substituent (the iodine atom in this case) of the BINOL catalyst. researchgate.net This steric clash directs the approach of the reagent, leading to the preferential formation of one enantiomer.

The utility of this method is demonstrated by the synthesis of several α-CF3 and α-trimethylsilyl (SiMe3) allylboronic acids in good yields (48–78%) and with high enantioselectivities (86–99% ee) using an (R)-I-BINOL catalyst, which is understood to be the (R)-3,3'-diiodo-BINOL. nih.gov

Table 1: Enantioselective Homologation of Alkenylboronic Acids Catalyzed by an (R)-I-BINOL Derivative

EntryAlkenylboronic AcidDiazo CompoundProductYield (%)ee (%)
1Phenylvinylboronic acidCF3CHN2α-CF3-allylboronic acid derivative7899
2(E)-Hex-1-en-1-ylboronic acidCF3CHN2α-CF3-allylboronic acid derivative6596
3(E)-4-Phenylbut-1-en-1-ylboronic acidCF3CHN2α-CF3-allylboronic acid derivative7298
4(E)-Styrylboronic acidTMSCHN2α-SiMe3-allylboronic acid derivative5595

Asymmetric Allylation Reactions

The substituents at the 3,3'-positions of the BINOL ligand are known to have a significant impact on the reactivity and selectivity of the catalyst. The bulky iodine atoms in (R)-3,3'-diiodo-BINOL would create a more sterically demanding chiral pocket around the activated aldehyde, which could potentially lead to higher levels of stereocontrol compared to the parent BINOL.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of chiral Lewis acids to catalyze asymmetric versions of this reaction has been extensively studied. Complexes of (R)-BINOL and its derivatives with titanium(IV) have been shown to be effective catalysts for the HDA reaction between aldehydes and electron-rich dienes like Danishefsky's diene and Brassard's diene. researchgate.net

While specific examples employing (R)-3,3'-diiodo-BINOL as the catalyst are not prominently featured in the literature, the general principle involves the coordination of the chiral BINOL-Ti(IV) complex to the aldehyde, thereby activating it towards nucleophilic attack by the diene. The chiral environment of the catalyst then dictates the facial selectivity of the cycloaddition. The electronic and steric influence of the iodine substituents on the BINOL backbone would be expected to modulate the catalyst's activity and selectivity in these reactions.

Exploration in Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The catalytic prowess of (R)-3,3'-diiodo-BINOL and its derivatives extends to other important enantioselective transformations, including Michael additions and Friedel-Crafts reactions.

In the realm of enantioselective Michael additions , while specific data for the diiodo-BINOL is sparse, the broader class of 3,3'-disubstituted BINOLs has been successfully employed. For instance, in the conjugate addition of dimethyl malonate to chalcone, various chiral catalysts are often explored to achieve high yields and enantioselectivities. The steric and electronic nature of the 3,3'-substituents is a key determinant of the catalyst's performance.

The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes is another area where BINOL-derived catalysts have shown significant promise. These reactions lead to the formation of chiral 3-substituted indole (B1671886) derivatives, which are valuable building blocks in medicinal chemistry. Although specific examples with (R)-3,3'-diiodo-BINOL are not readily found, the reaction is known to be sensitive to the nature of the chiral catalyst. The catalyst activates the nitroalkene towards nucleophilic attack by the indole, and the chiral environment of the catalyst controls the stereochemical outcome.

Mechanistic Insights into Stereocontrol and Catalytic Performance

The remarkable stereocontrol and catalytic performance of this compound and its derivatives are intrinsically linked to the unique structural and electronic properties conferred by the iodine substituents at the 3 and 3' positions. These substituents play a crucial role in shaping the chiral pocket of the catalyst and modulating its Lewis acidity, thereby influencing both the rate and the enantioselectivity of the catalyzed reactions.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions catalyzed by BINOL derivatives. For instance, in the asymmetric homologation of alkenylboronic acids, DFT calculations have revealed that the enantioselectivity is primarily governed by steric repulsion between the incoming nucleophile (the CF3 group of the diazomethane) and the substituent at the 3-position of the BINOL ligand (the iodine atom). researchgate.net This steric clash in the transition state disfavors one approach of the nucleophile, leading to the preferential formation of one enantiomeric product.

The electronic effects of the iodine atoms also play a significant role. As iodine is an electron-withdrawing group, its presence at the 3 and 3' positions increases the acidity of the hydroxyl protons of the BINOL ligand. This enhanced Brønsted acidity can be beneficial in reactions where the catalyst acts as a proton shuttle or a hydrogen-bond donor to activate the substrate. In the case of Lewis acid catalysis, where the BINOL is complexed to a metal center, the electron-withdrawing nature of the iodine atoms can modulate the Lewis acidity of the metal, thereby influencing the catalytic activity.

Furthermore, the bulky nature of the iodine atoms contributes to the formation of a well-defined and rigid chiral environment around the active site of the catalyst. This steric hindrance is crucial for effective facial discrimination of the prochiral substrate, forcing it to adopt a specific orientation upon coordination to the catalyst. This precise control over the substrate's orientation in the transition state is fundamental to achieving high levels of enantioselectivity.

Proposed Reaction Mechanisms and Catalytic Cycles

The catalytic utility of this compound and its derivatives, particularly chiral phosphoric acids derived from it, is often predicated on their ability to act as Brønsted acids, engaging substrates through hydrogen bonding. rsc.org A general catalytic cycle typically begins with the activation of a substrate through protonation or hydrogen bond formation with the diol moiety.

A plausible reaction mechanism involves the formation of a hydrogen-bond complex between the catalyst and the substrate. rsc.org This interaction brings the reactants together in a highly organized, chiral environment. In reactions involving imines, for instance, the phosphoric acid derivative of the diiodo-BINOL can protonate the imine, generating a chiral ion pair. This activated complex then reacts with a nucleophile. The catalyst is regenerated upon dissociation of the product, completing the catalytic cycle.

In some cases, the catalyst can act bifunctionally. For example, in a self-assembled system, the diol can coordinate with another component, like a cinchonidine, to create a bifunctional catalyst that facilitates reactions such as hydrophosphonylation. arkat-usa.org The modular nature of these components allows for precise tuning of the catalyst's properties. arkat-usa.org

Stereoinduction Pathways and Enantiofacial Selectivity Rationalization

Stereoinduction is achieved through the creation of a rigid and well-defined chiral cavity by the catalyst. The bulky 3,3'-diiodo substituents play a pivotal role in establishing this chiral environment. rsc.org The enantiofacial selectivity of reactions catalyzed by (R)-3,3'-Diiodo-BINOL derivatives is rationalized by transition state models that minimize steric interactions between the substrates and the catalyst's bulky substituents.

A common model proposes that the substrate orients itself within the catalyst's chiral pocket to avoid steric clashes with the iodine atoms. rsc.org This preferential orientation exposes one of the two faces (enantiofaces) of the prochiral substrate to attack by the incoming nucleophile. For example, in the activation of an acetal, an open oxy-carbenium ion intermediate is proposed to be stabilized by ion pairing and hydrogen bonding within this chiral pocket, dictating the stereochemical outcome of the subsequent reaction. rsc.org

The catalyst essentially acts as a chiral template, guiding the approach of the reactants. The stereochemical outcome is determined by the relative stability of the possible diastereomeric transition states. The transition state leading to the major enantiomer is the one that minimizes unfavorable steric repulsions between the catalyst's diiodo groups and the substituents on the reacting molecules. researchgate.netubc.ca This principle of minimizing steric hindrance is a cornerstone of explaining the high enantioselectivities observed. nih.gov

Role of Steric and Electronic Effects of Diiodo Substituents in Transition State Stabilization

The success of this compound as a catalyst scaffold is a direct consequence of the steric and electronic properties imparted by the iodine substituents.

Steric Effects: The large van der Waals radius of the iodine atoms provides significant steric bulk at the 3 and 3' positions. These groups act as "steric fences" that effectively block certain approaches of the substrate to the catalytic site, thereby restricting the possible conformations of the transition state. researchgate.netubc.ca Research on various 3,3'-disubstituted BINOL-derived phosphoric acids has shown that large groups are essential for efficient stereoinduction. researchgate.net These steric interactions are often categorized into:

Proximal Sterics: Direct steric hindrance close to the acidic proton, which directly influences the positioning of the substrate.

The stereochemical outcome of a reaction is often dependent on both proximal and remote steric effects. researchgate.netubc.ca The diiodo groups provide substantial proximal bulk, which is critical for forcing the substrate into a specific orientation within the transition state, thus stabilizing the pathway leading to one enantiomer over the other.

Electronic Effects: The electronic nature of the substituents at the 3,3'-positions can modulate the Brønsted acidity of the diol's hydroxyl groups. arkat-usa.org Iodine is an electron-withdrawing group, which can increase the acidity of the catalyst. This enhanced acidity can lead to stronger substrate activation through hydrogen bonding or protonation, potentially increasing the reaction rate. rsc.org While some studies on related catalysts suggest that the electronic nature of the 3,3' substituents may have a minimal effect on acidity compared to steric effects, it remains a key parameter in catalyst design. rsc.org The interplay between steric bulk and electronic properties is crucial; the diiodo substituents provide a balance of significant steric hindrance and modified electronic character that stabilizes the desired transition state, leading to high enantioselectivity.

Interactive Data Table: Influence of 3,3'-Substituents on Asymmetric Catalysis

The following table illustrates the general principle of how modifying substituents at the 3,3'-positions of the BINOL framework can impact the outcome of an asymmetric reaction. While specific data for the diiodo derivative in a comparative reaction series is not detailed in the provided context, this conceptual table demonstrates the structure-activity relationship discussed.

(R)-BINOL Derivative3,3'-SubstituentRelative Steric BulkExpected Enantioselectivity (Conceptual)Rationale
(R)-BINOL-HLowLow to ModerateThe absence of bulky groups creates a less defined chiral pocket, leading to poor stereoinduction.
(R)-3,3'-Diiodo-BINOL-IHighHighLarge iodine atoms create a rigid chiral environment, effectively shielding one face of the substrate.
(R)-3,3'-Diphenyl-BINOL-PhHighHighBulky phenyl groups serve as effective steric barriers, similar to iodine, leading to high enantiocontrol.
(R)-3,3'-Bis(trimethylsilyl)-BINOL-Si(CH₃)₃Very HighVariableExtremely large groups can sometimes lead to poor results if they block substrate binding entirely.

Advanced Mechanistic and Computational Investigations

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an essential tool for investigating the mechanistic details of reactions catalyzed by BINOL derivatives. mdpi.comunimib.it By modeling the electronic structure of reactants, intermediates, and transition states, DFT allows researchers to map out entire reaction pathways and rationalize experimental observations such as yield and enantioselectivity. beilstein-journals.org Common functionals like B3LYP and M06-2X are frequently employed, often with basis sets such as 6-31G(d) or larger, to balance computational cost and accuracy. nih.govsemanticscholar.org

A primary application of DFT in the context of (R)-3,3'-diiodo-BINOL catalysis is the determination of the three-dimensional structures of transient species that are difficult or impossible to observe experimentally. mdpi.com In a typical catalytic cycle, the diiodo-BINOL ligand coordinates to a metal center or acts as a Brønsted acid, which then interacts with the substrate. DFT calculations can optimize the geometries of these catalyst-substrate complexes, revealing crucial non-covalent interactions like hydrogen bonding or π-stacking that dictate the subsequent stereochemical outcome. nih.gov

The transition state (TS) is the most critical point on the reaction coordinate, as its structure and energy determine the rate and selectivity of the reaction. researchgate.net DFT calculations are used to locate the TS geometry, which is characterized as a first-order saddle point on the potential energy surface with a single imaginary frequency. beilstein-journals.org For reactions catalyzed by BINOL derivatives, computational analysis often focuses on comparing the transition states leading to the major and minor enantiomers. The difference in their energies is directly related to the enantiomeric excess observed experimentally. For instance, in aza-Henry reactions catalyzed by a related BINOL-derived system, DFT models have identified distinct hydrogen bonding networks and bond-forming distances in the favored and disfavored transition states. nih.gov

Transition State FeatureTypical Calculated ValueSignificance in Stereodifferentiation
Bond-forming distance (C-C) 2.00 - 2.40 ÅShorter distances often indicate a more progressed, stabilized TS.
Key H-bond distance (e.g., N-H···O) 1.70 - 2.00 ÅStabilizes the TS and orients the substrate for facial selectivity.
Dihedral Angle of Approach VariesDefines the trajectory of nucleophilic attack on the electrophile.

This table presents typical geometric parameters found in DFT-calculated transition states for asymmetric reactions catalyzed by chiral ligands, based on findings for related systems. nih.gov These parameters are crucial for understanding how the chiral scaffold of a ligand like (R)-3,3'-diiodo-BINOL translates stereochemical information.

Once the geometries of stationary points (reactants, intermediates, products, and transition states) are optimized, their relative energies can be calculated to construct a complete energy profile for the reaction pathway. beilstein-journals.org The activation energy barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the preceding ground state (reactant or intermediate). nih.gov According to transition state theory, the reaction rate is exponentially dependent on this barrier, making its accurate calculation a key goal of computational studies. faccts.de

DFT methods allow for the comparison of multiple competing reaction pathways. For example, in a copper-catalyzed reaction, calculations can determine whether the mechanism proceeds via an "aryl transfer first" or a "ring closure first" pathway by comparing the activation barriers of the respective rate-determining steps. beilstein-journals.org In studies of BINOL-phosphate catalyzed reactions, while DFT has often successfully predicted stereoselectivities, challenges can arise. In some cases, different functionals may yield conflicting predictions, suggesting that factors like dynamic solvent effects or the presence of loosely organized ion-pair transition states may not be fully captured by standard implicit solvent models. nih.gov

Reaction PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol)Predicted Outcome
Pathway A (pro-R) TS leading to R-enantiomer10.7Favored Product
Pathway B (pro-S) TS leading to S-enantiomer11.8Minor Product
ΔΔG‡ (B - A) -1.1Corresponds to ~9:1 enantiomeric ratio

This table provides an illustrative example of how DFT-calculated free energy barriers are used to predict the outcome of an enantioselective reaction. The data is modeled after computational studies on related chiral catalysts. nih.gov The difference in activation energies (ΔΔG‡) between the two pathways determines the enantiomeric ratio of the product.

Molecular Dynamics and Modeling Approaches for Ligand-Substrate Interactions

While DFT provides a static, time-independent picture of a reaction at 0 Kelvin, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time at finite temperatures. mdpi.comwustl.edu MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational flexibility, solvent effects, and the process of ligand-substrate binding. nih.govnih.gov This approach is particularly useful for understanding the initial recognition and binding events that precede the chemical reaction. nih.govacs.org

MD simulations can model a (R)-3,3'-diiodo-BINOL catalyst and a substrate in an explicit solvent box, mimicking realistic solution conditions. nih.gov By analyzing the simulation trajectories, researchers can identify the most stable binding modes, calculate binding free energies, and observe how the ligand and substrate adapt their conformations upon complexation. nih.govrsc.org For example, MD simulations on the chiral recognition of enantiomers by BINOL have been used to explain differences in diffusion coefficients and confirm enantioselective binding preferences by calculating Gibbs free energies. researchgate.net These simulations can highlight the importance of specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, in achieving stable and selective binding. nih.gov

Theoretical Understanding of Atropisomerism and Racemization Processes in Diiodo-BINOL Systems

The defining characteristic of the BINOL family is atropisomerism, a form of axial chirality arising from hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. princeton.edu The stereochemical stability of (R)-3,3'-diiodo-BINOL is determined by the magnitude of the rotational energy barrier, which prevents free rotation and subsequent racemization (conversion into its (S)-enantiomer).

Theoretical calculations, primarily using DFT, are exceptionally well-suited to quantify this barrier. semanticscholar.orgresearchgate.net The racemization process is modeled by forcing the rotation around the biaryl axis. The ground state of BINOL derivatives has a dihedral angle of approximately 90-100 degrees. The transition state for rotation occurs at a dihedral angle of 0° (syn-periplanar) or 180° (anti-periplanar), where the molecule is forced into a higher-energy, more planar conformation. The syn-periplanar transition state is typically higher in energy due to severe steric clash between the substituents at the 2,2' and 3,3' positions. Therefore, the racemization pathway is generally assumed to pass through a C_i_ symmetric, anti-periplanar transition state. researchgate.net

The primary factor influencing the height of the racemization barrier in 1,1'-binaphthyl derivatives is the size of the substituents at the ortho positions (2,2' and, if present, 3,3'). researchgate.net The large van der Waals radius of the iodine atoms at the 3 and 3' positions in (R)-3,3'-diiodo-BINOL, combined with the hydroxyl groups at the 2 and 2' positions, creates immense steric hindrance. This results in a very high rotational barrier, rendering the atropisomers configurationally stable even at elevated temperatures. acs.org DFT studies on unsubstituted BINOL have calculated the racemization barrier to be around 37.7 kcal/mol (158 kJ/mol), confirming its high stability. researchgate.net The introduction of bulky iodine substituents is expected to further increase this barrier significantly.

CompoundMethodCalculated Rotational Barrier (ΔG‡)Reference
1,1'-BinaphthylDFT (B3LYP/6-31G*)23.3 kcal/mol (97.5 kJ/mol) semanticscholar.org
1,1'-Binaphthalene-2,2'-diol (BINOL)DFT37.7 kcal/mol (158 kJ/mol) researchgate.net
α-Naphthyl TroponeDFT>30 kcal/mol acs.org

This table summarizes computationally determined rotational barriers for BINOL and related atropisomeric compounds. The high barrier for BINOL, which is primarily dictated by the steric hindrance of the ortho substituents, provides a baseline for understanding the exceptional configurational stability of its 3,3'-diiodo derivative.

Derivatization and Immobilization Strategies for R 3,3 Diiodo 1,1 Binaphthalene 2,2 Diol

Synthetic Routes for Further Functionalization of the Diiodo-BINOL Skeleton

The carbon-iodine bonds in (R)-3,3'-diiodo-BINOL are amenable to a variety of cross-coupling reactions, most notably palladium-catalyzed transformations such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a diverse range of aryl, and alkynyl groups at the 3 and 3' positions, leading to novel BINOL derivatives with tailored steric and electronic properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides. In the context of diiodo-BINOL, this reaction has been employed to synthesize 3,3'-diaryl-BINOL derivatives. An efficient synthesis of enantiomerically pure 3,3′-bis-arylated BINOL derivatives has been achieved through the palladium-catalyzed Suzuki–Miyaura coupling of unprotected 3,3′-dibromo-BINOL, a process that is directly applicable to the diiodo analogue. acs.orgacs.org This method demonstrates complete retention of enantiopurity and can be carried out with low palladium catalyst loading. acs.orgacs.org The reaction typically involves a palladium catalyst, a base, and an arylboronic acid.

A notable advantage of this approach is the ability to perform the coupling on the unprotected diol, which simplifies the synthetic sequence by avoiding protection and deprotection steps. acs.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and stereoretention. acs.orgacs.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 3,3'-dialkynyl-BINOL derivatives, which are valuable precursors for more complex structures and materials. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

The general scheme for the Sonogashira coupling of (R)-3,3'-diiodo-BINOL involves reacting the diiodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (typically an amine).

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of 3,3'-Dihalo-BINOLs

Coupling ReactionHalideCoupling PartnerCatalyst SystemProductKey Features
Suzuki-Miyaura3,3'-Dibromo-BINOLArylboronic acidPd(OAc)₂/BI-DIME3,3'-Diaryl-BINOLStereoretentive, low catalyst loading. acs.orgacs.org
SonogashiraAryl or Vinyl HalideTerminal AlkynePalladium catalyst, Copper(I) cocatalystAryl or Vinyl AlkyneMild reaction conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Development of Chiral Hypervalent Iodine Reagents based on the Diiodo-BINOL Scaffold

Chiral hypervalent iodine reagents have emerged as powerful and environmentally friendly alternatives to heavy metal oxidants in asymmetric synthesis. nih.gov The C₂-symmetric and rigid backbone of BINOL makes it an excellent scaffold for the design of such reagents. The 3,3'-diiodo-BINOL framework is particularly well-suited for this purpose, as the iodine atoms can be directly oxidized to the hypervalent state.

A notable example is the development of 3,3′‐diiodo‐BINOL‐fused maleimides as hypervalent iodine(III) organocatalysts. dntb.gov.ua These catalysts have been successfully applied in intermolecular oxidation reactions at the α‐position of ketones, achieving yields and enantiomeric excesses comparable to other leading organocatalysts. dntb.gov.ua The synthesis of these reagents typically involves the oxidation of the diiodo-BINOL derivative in the presence of an appropriate ligand source.

The general strategy for creating chiral hypervalent iodine reagents from diiodo-BINOL involves the in-situ or ex-situ oxidation of the iodine centers to a +3 or +5 oxidation state. This can be achieved using various oxidizing agents. The resulting hypervalent iodine species can then act as chiral oxidizing agents in a variety of transformations.

The oxidation of BINOLs with hypervalent iodine reagents like iodosylbenzene (PhIO) can lead to the formation of xanthene derivatives. nih.govnih.govresearchgate.net While this particular reaction may not directly yield a stable hypervalent iodine reagent, it demonstrates the reactivity of the BINOL core with such species and highlights the potential for designing new transformations.

Interactive Data Table: Chiral Hypervalent Iodine Reagents Based on BINOL Derivatives

BINOL DerivativeReagent TypeApplicationReference
3,3'-Diiodo-BINOL-fused maleimideIodine(III) organocatalystα-oxidation of ketones dntb.gov.ua
General BINOL derivativesPrecursors for Iodine(III) reagentsAsymmetric oxidations nih.gov

Strategies for Heterogenization and Solid-Supported Catalysis

The immobilization of homogeneous catalysts on solid supports offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. google.com The BINOL scaffold has been extensively explored for the development of heterogenized catalysts. The functional groups introduced onto the diiodo-BINOL skeleton, as described in section 6.1, provide convenient anchor points for immobilization.

One common strategy involves the covalent attachment of the BINOL derivative to a polymer support, such as polystyrene, or an inorganic support like silica gel. For instance, a monobrominated BINOL derivative can undergo a Suzuki coupling reaction with polystyrene beads functionalized with boronic acid to yield a solid-supported BINOL ligand. nih.gov This approach can be readily adapted for diiodo-BINOL, where the two iodine atoms offer the possibility of creating cross-linked or dendritic polymer structures.

Another approach is the polymerization of functionalized BINOL monomers. For example, chiral porous polymers containing BINOL units have been synthesized through Suzuki or Sonogashira coupling reactions of dibromo-BINOL derivatives with multifunctional linking units. acs.org These materials have shown promise in enantioselective recognition. acs.org

The choice of the solid support and the linking strategy can significantly influence the catalytic activity and selectivity of the resulting heterogenized catalyst.

Interactive Data Table: Strategies for Heterogenization of BINOL Derivatives

Support MaterialImmobilization StrategyApplication of Supported CatalystReference
PolystyreneSuzuki coupling of halo-BINOLAsymmetric oxidation of thioethers nih.gov
Chiral Porous PolymersSuzuki or Sonogashira polymerizationEnantiorecognition acs.org
Silica GelCovalent attachmentChiral stationary phase for HPLC nih.gov

Future Research Directions and Perspectives

Design and Synthesis of Next-Generation Diiodo-BINOL Catalysts with Enhanced Selectivity and Efficiency

The future development of diiodo-BINOL catalysts will focus on strategic structural modifications to achieve superior performance. While the 3,3'-diiodo substitution is a cornerstone, further functionalization of the BINOL framework is a promising avenue for creating next-generation catalysts with tailored properties. acs.org Research will likely concentrate on introducing additional substituents at the 5,5', 6,6', and 7,7' positions to fine-tune the steric and electronic environment of the catalytic pocket. acs.orgnih.gov

Strategies for catalyst enhancement include:

Modulating Steric Hindrance : The introduction of bulky groups at the 3,3'-positions is a known strategy to improve enantioselectivity in many BINOL-derived catalysts. nih.govacs.org Future work on diiodo-BINOL systems could involve replacing the iodo groups via cross-coupling reactions to install even larger groups, thereby creating a more defined and restrictive chiral environment. acs.org

Tuning Electronic Properties : The electronic nature of the BINOL ligand can significantly influence the catalyst's activity. acs.org Functionalizing the aromatic rings with electron-donating or electron-withdrawing groups can alter the acidity of the hydroxyl groups or the Lewis acidity of the corresponding metal complexes, leading to enhanced reactivity and selectivity. nih.gov

Bifunctional Catalyst Design : Creating catalysts that possess both a Lewis acid/base site and a Brønsted acid/base site within the same molecule is a powerful strategy. rsc.orgnih.gov Future designs could incorporate basic moieties (like amines or phosphines) or acidic groups onto the diiodo-BINOL backbone to enable cooperative catalysis, where both the electrophile and nucleophile are simultaneously activated. nih.gov

Table 1: Strategies for Next-Generation Diiodo-BINOL Catalyst Design
Modification StrategyTarget Position(s)Potential Functional GroupsAnticipated Effect on Catalysis
Increase Steric Bulk3,3' (via cross-coupling)Aryl, Trialkylsilyl, TerphenylsEnhanced enantioselectivity by creating a more defined chiral pocket. nih.gov
Tune Electronics6,6'-OMe, -NO2, -CF3Increased reactivity and modified selectivity by altering the acidity of the catalyst. acs.org
Introduce Bifunctionality4,4' or 5,5'-NR2, -PR2, -SO3HImproved efficiency and enantioselectivity through cooperative activation of substrates. rsc.org
Improve Solubility/StabilityPeripheral positionsLong alkyl chains, Polyethylene glycol (PEG)Enhanced performance in various solvents and potential for catalyst recycling. acs.org

Broadening Synthetic Scope in Complex Molecule and Natural Product Synthesis

(R)-3,3'-Diiodo-BINOL and its future derivatives are expected to play an increasingly important role in the efficient synthesis of complex molecular architectures, including pharmaceuticals and natural products. nih.gov A key area of future research will be to expand the range of asymmetric transformations catalyzed by these systems beyond established methods.

Future applications will likely target:

Cascade and Domino Reactions : Designing diiodo-BINOL catalysts that can initiate and control multi-step cascade reactions in a single pot is a major goal. This approach significantly increases synthetic efficiency by reducing the number of purification steps, saving time and resources. acs.org

Atroposelective Synthesis : The synthesis of molecules with axial chirality (atropisomers) is a significant challenge. nih.gov Given the inherent axial chirality of the BINOL scaffold itself, developing diiodo-BINOL catalysts for the atroposelective construction of other biaryl compounds is a logical and promising direction. mdpi.com

Total Synthesis Applications : The ultimate test of a catalyst's utility is its application in the total synthesis of complex natural products. nih.gov Future research will involve deploying newly designed diiodo-BINOL catalysts to tackle challenging key steps in the synthesis of biologically active molecules, such as the construction of chiral quaternary centers or adjacent stereocenters. nih.gov

Table 2: Potential Applications in Complex Molecule Synthesis
Synthetic ChallengeTarget Reaction TypePotential Role of Diiodo-BINOL CatalystsExample Target Class
Multiple StereocentersAsymmetric Diels-Alder / Hetero-Diels-AlderControlling both regio- and stereoselectivity in cycloadditions. mdpi.comPolycyclic alkaloids
Axial ChiralityAtroposelective Cross-CouplingInducing chirality along the biaryl axis during C-C bond formation.Vancomycin-type macrocycles
Quaternary StereocentersEnantioselective Conjugate AdditionFacilitating the addition of nucleophiles to sterically hindered positions. cam.ac.ukTerpenoids
High Functional Group ToleranceFriedel-Crafts AlkylationCatalyzing reactions on complex, late-stage intermediates without requiring protecting groups. acs.orgBioactive heterocycles

Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more effective catalysts. rsc.org While computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the transition states of BINOL-catalyzed reactions, they often model idealized, static systems. acs.org The future of mechanistic elucidation lies in the application of in situ spectroscopic techniques, which allow for the real-time observation of catalytic species and intermediates under actual reaction conditions.

Key techniques and their potential contributions include:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to identify and characterize catalyst-substrate complexes, resting states, and key intermediates, providing direct evidence for proposed catalytic cycles.

In Situ Infrared (IR) and Raman Spectroscopy : These vibrational techniques can monitor changes in bonding and the concentration of reactants, intermediates, and products over time, offering valuable kinetic data.

Electronic Circular Dichroism (ECD) : ECD is particularly useful for studying chiral molecules and can provide information on the conformational behavior of the chiral catalyst and its complexes in solution. nih.gov

By combining data from these in situ methods with advanced computational modeling, researchers can build a more complete and dynamic picture of how diiodo-BINOL catalysts operate, leading to more informed and successful catalyst design. nih.gov

Table 3: Advanced Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation ObtainedContribution to Catalyst Design
In Situ NMRStructure of catalyst-substrate complexes, catalyst resting states.Reveals non-covalent interactions responsible for stereoinduction. nih.gov
In Situ IR/RamanReaction kinetics, identification of transient intermediates.Helps identify the rate-determining step and potential catalyst deactivation pathways.
Electronic Circular Dichroism (ECD)Conformational analysis of the chiral catalyst in solution. nih.govCorrelates catalyst conformation with observed enantioselectivity.
Mass Spectrometry (e.g., ESI-MS)Identification of catalytic species and intermediates in the gas phase. nih.govSupports proposed mechanisms by detecting key species in the catalytic cycle.

Integration with Flow Chemistry and Sustainable Methodologies in Asymmetric Transformations

The principles of green and sustainable chemistry are increasingly influencing the development of synthetic methodologies. nih.govresearchgate.net Future research will focus on integrating (R)-3,3'-diiodo-BINOL catalysis with technologies that enhance safety, efficiency, and environmental friendliness, such as continuous flow chemistry. researchgate.netrsc.org

Key areas for development include:

Catalyst Immobilization : Attaching the diiodo-BINOL catalyst to a solid support (e.g., polymers, silica) is crucial for its use in flow reactors. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is both economically and environmentally beneficial. researchgate.net

Continuous Flow Processes : Translating high-performing asymmetric reactions from traditional batch setups to continuous flow systems offers numerous advantages. nih.gov These include superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, scalable production of chiral molecules. researchgate.net

Sustainable Reaction Media : Exploring the use of greener solvents (e.g., bio-derived solvents, supercritical fluids) or even solvent-free conditions for diiodo-BINOL catalyzed reactions will reduce the environmental impact of these synthetic methods. researchgate.net

The convergence of advanced catalyst design with sustainable chemical engineering principles will pave the way for the practical, large-scale application of (R)-3,3'-diiodo-[1,1'-binaphthalene]-2,2'-diol-based catalysts in industry. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow for Asymmetric Catalysis
ParameterBatch ProcessingContinuous Flow Processing
ScalabilityDifficult, often requires re-optimization.Easier, achieved by extending run time ("scaling-out"). researchgate.net
SafetyLower heat/mass transfer, risk of thermal runaway.Superior process control, smaller reaction volumes enhance safety. nih.gov
Catalyst RecoveryOften requires chromatographic separation.Facilitated by immobilized catalysts in packed-bed reactors.
Process ControlLimited control over temperature and mixing gradients.Precise control over residence time, temperature, and pressure. researchgate.net

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons appear as complex multiplets (δ 6.8–8.2 ppm), while hydroxyl protons are observed at δ 5.2–5.5 ppm (broad, D₂O-exchangeable) .
    • Iodine’s heavy atom effect causes deshielding of adjacent carbons (C-3 and C-3' at δ 130–135 ppm) .
  • MS (ESI) : Molecular ion [M-H]⁻ at m/z 634.75 (C₂₀H₁₂I₂O₂⁻) confirms the molecular formula .
  • X-ray Crystallography : Resolves dihedral angles (85–90°) between naphthalene rings, confirming axial chirality .

How does the diiodo substitution impact the compound’s utility in asymmetric catalysis compared to other BINOL derivatives?

Advanced Research Question

  • Steric Effects : The 3,3'-iodo groups create a rigid chiral pocket, enhancing enantioselectivity in Diels-Alder and Friedel-Crafts reactions (e.g., up to 95% ee for β-naphthol derivatives) .
  • Electronic Tuning : Iodine’s polarizability improves substrate binding in Lewis acid catalysis (e.g., with Ti(OiPr)₄) .
  • Limitations : Reduced solubility in polar solvents (e.g., MeOH) may necessitate co-solvents (THF/toluene) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and potential respiratory sensitization (Category 3) .
  • Mitigation :
    • PPE : Nitrile gloves, safety goggles, and lab coats.
    • Ventilation : Use fume hoods during weighing and reactions.
    • Waste Disposal : Halogenated waste containers for iodine-containing byproducts .

How can computational methods predict the aggregation-induced polarization (AIP) behavior of this compound?

Advanced Research Question

  • AIP Mechanism : Aggregation in THF or DCM reduces rotational freedom, amplifying optical rotation. DFT calculations correlate solvent polarity and concentration with specific rotation ([α]D) .
  • Modeling :
    • Solvent Effects : COSMO-RS simulations predict solubility limits and aggregation thresholds.
    • Polarizability : TD-DFT estimates electronic transitions (λmax ~290 nm) influenced by iodine’s heavy atom effect .

What strategies resolve contradictions in reported enantioselectivity data for reactions catalyzed by this compound?

Advanced Research Question

  • Root Causes :
    • Impurity Effects : Trace metals (e.g., Pd) from synthesis can alter catalytic activity. ICP-MS analysis is recommended .
    • Solvent Anisotropy : CDCl₃ vs. C₆D₆ may shift NMR-based ee measurements by 1–2% .
  • Resolution :
    • Standardized Protocols : Use chiral shift reagents (e.g., Eu(hfc)₃) for consistent ee determination .
    • Control Experiments : Compare results with enantiopure reference samples synthesized via asymmetric cross-coupling .

How does the diiodo derivative compare to dibromo or diphenyl analogs in catalytic performance?

Basic Research Question

Substituent Steric Bulk Electronic Effect Typical ee (%)
Iodo (This compound)HighElectron-withdrawing85–95
BromoModerateMildly electron-withdrawing70–85
PhenylLowElectron-donating60–75
  • Trade-offs : Iodo derivatives offer higher enantioselectivity but lower reactivity in electron-rich systems .

What are the best practices for storing this compound to prevent degradation?

Basic Research Question

  • Conditions : Store under inert atmosphere (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation .
  • Stability : Monitor via TLC (silica, hexane/EtOAc 7:3) quarterly; degradation manifests as additional spots (Rf ~0.4) .

How can kinetic resolution experiments quantify the compound’s catalytic efficiency in asymmetric synthesis?

Advanced Research Question

  • Protocol :
    • React racemic substrate (e.g., 1-phenylethanol) with the catalyst and an acyl donor.
    • Monitor enantiomer conversion via GC-MS with a chiral column (e.g., Cyclosil-B) .
  • Metrics :
    • Selectivity Factor (s) : Calculated as ln[(1 – C)(1 – ee)] / ln[(1 – C)(1 + ee)], where C = conversion.
    • Typical s Values : 10–15 for diiodo-BINOL vs. 5–8 for unsubstituted BINOL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.